molecular formula C13H25N3O2 B12926426 tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B12926426
M. Wt: 255.36 g/mol
InChI Key: ZAHQFYDLLQTYQU-UHFFFAOYSA-N
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Description

tert-Butyl 1,4,9-triazaspiro[55]undecane-4-carboxylate is a chemical compound with the molecular formula C13H23N3O3 It is a spirocyclic compound containing a triaza ring system, which makes it an interesting subject for various chemical and biological studies

Preparation Methods

The synthesis of tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a triaza compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific triaza ring system and the position of the tert-butyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-12(2,3)18-11(17)16-9-8-15-13(10-16)4-6-14-7-5-13/h14-15H,4-10H2,1-3H3

InChI Key

ZAHQFYDLLQTYQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCNCC2

Origin of Product

United States

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